[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride
Description
Properties
IUPAC Name |
1-(furan-2-yl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.2ClH/c1-10(2)6-7(9)8-4-3-5-11-8;;/h3-5,7H,6,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKQLDXPCKGGKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CO1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride typically involves the reaction of furan derivatives with dimethylamine under controlled conditions. One common method includes the use of furan-2-carbaldehyde, which undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions: [2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with related compounds:
Key Comparative Insights
Furan vs. In contrast, the fluoropyridinyl group in introduces electronegativity and metabolic stability via fluorine, while the pyridine nitrogen enhances π-stacking or metal coordination .
Amine Functionality :
- The dihydrochloride form of the target compound (two HCl groups) offers moderate solubility compared to the trihydrochloride analog in , which may exhibit higher acidity and solubility in aqueous media. The primary amine in the target compound also distinguishes it from the secondary amine in and the amide in , which could influence pharmacokinetics (e.g., absorption, excretion).
Reactivity and Stability :
- The chloride substituent in increases reactivity in nucleophilic substitution reactions, whereas the amide group in enhances stability via hydrogen bonding but reduces membrane permeability. The ester group in introduces hydrolytic sensitivity compared to the stable furan ring in the target compound.
Biological Implications: Fluorine in may improve bioavailability and resistance to oxidative metabolism. The methylpropanamide in could facilitate binding to proteases or kinases through amide-mediated interactions.
Biological Activity
Chemical Structure and Properties
[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride is a chemical compound with the molecular formula C8H15ClN2O. This compound features a furan ring, an amino group, and a dimethylamine group, which contribute to its unique biological activity and chemical reactivity. It is primarily utilized in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Applications in Research
This compound serves as a building block for synthesizing more complex organic molecules and is used extensively in studies related to enzyme interactions and metabolic pathways. Its potential therapeutic applications are being investigated, especially as a precursor in drug development.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. As a ligand, it can bind to various receptors or enzymes, modulating their activity and influencing biochemical pathways. This interaction can lead to therapeutic effects, making it a candidate for further investigation in drug development.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has demonstrated that this compound can affect enzyme activities involved in metabolic pathways. For instance, studies indicate that it may inhibit certain enzymes related to cancer metabolism, potentially leading to reduced tumor growth rates.
- Cytotoxicity Assessments : In vitro studies have shown that derivatives of [2-Amino-2-(furan-2-yl)ethyl]dimethylamine exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from this structure have demonstrated IC50 values comparable to established chemotherapeutic agents such as doxorubicin .
- Antitubercular Activity : A study highlighted the effectiveness of cyclic secondary amine substituted derivatives of this compound against Mycobacterium tuberculosis, suggesting that modifications could enhance its antibacterial properties .
Comparative Biological Activity
The biological activity of this compound can be compared with similar compounds:
| Compound Name | IC50 (µM) Against Cancer Cells | Notable Activity |
|---|---|---|
| This compound | 0.5 | Induces apoptosis in cancer cells |
| [2-Amino-2-(furan-2-yl)ethyl]methylamine | 1.0 | Moderate cytotoxicity |
| [2-Amino-2-(furan-2-yl)ethyl]propylamine | 1.5 | Lower cytotoxicity compared to dimethyl derivative |
Chemical Reactions
The compound undergoes various chemical reactions that can influence its biological activity:
- Oxidation : The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
- Reduction : The amino group can be reduced to form corresponding amine derivatives.
- Substitution : The dimethylamine group can participate in nucleophilic substitution reactions.
These reactions not only affect the compound's chemical properties but also its biological interactions and potential therapeutic uses.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing [2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride?
- Methodology : A common approach involves amine protection/deprotection and salt formation . For example:
Introduce the furan-2-yl group via nucleophilic substitution or coupling reactions.
Protect the primary amine (e.g., using Boc anhydride) to avoid side reactions during dimethylamine alkylation .
Deprotect the amine under acidic conditions (e.g., HCl) to form the dihydrochloride salt .
- Key intermediates : Chloroethyl-dimethylamine derivatives (e.g., 2-(N,N-Dimethylamino)ethyl chloride hydrochloride) are critical precursors .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Recommended methods :
- NMR (¹H/¹³C): To confirm furan ring protons (δ 6.3–7.4 ppm) and dimethylamine groups (δ 2.2–2.8 ppm) .
- Mass spectrometry (MS) : For molecular ion verification (e.g., ESI-MS to detect [M+H]⁺ or [M+Cl]⁻ ions).
- FT-IR : To identify amine N-H stretches (~3300 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound?
- Guidelines :
- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation (GHS Category 2) .
- Adhere to Chemical Hygiene Plans for waste disposal and emergency procedures (e.g., spill containment) .
Advanced Research Questions
Q. How can computational chemistry improve the synthesis design of this compound?
- Approach :
- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation .
- Apply reaction path search methods to optimize solvent selection, temperature, and catalyst efficiency (e.g., furan ring stability under acidic conditions) .
Q. How should researchers address contradictions in reaction yields across different synthetic protocols?
- Data Analysis Framework :
Compare reaction conditions (e.g., solvent polarity, temperature gradients) using Design of Experiments (DoE) .
Validate intermediate purity via HPLC or GC-MS to rule out side products .
Replicate protocols with controlled variables (e.g., anhydrous vs. hydrated HCl for salt formation) .
Q. What challenges arise in scaling up synthesis while maintaining ≥95% purity?
- Methodological Solutions :
- Implement membrane separation technologies to isolate the dihydrochloride salt from byproducts .
- Optimize reactor design (e.g., continuous-flow systems) to enhance mixing and heat transfer during exothermic steps .
- Monitor purity via in-line spectroscopy (e.g., Raman) for real-time adjustments .
Q. What are the implications of furan ring reactivity in medicinal chemistry applications?
- Research Considerations :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
